

## **Vegfr-2-IN-45 chemical structure and properties**

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# An In-depth Technical Guide to Vegfr-2-IN-45 Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology and other diseases characterized by abnormal blood vessel growth. [1][2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have emerged as a significant therapeutic strategy.[2] This document provides a detailed technical overview of **Vegfr-2-IN-45**, a potent inhibitor of VEGFR-2. It consolidates available data on its chemical properties, biological activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

## **Chemical Structure and Properties**

**Vegfr-2-IN-45** (identified in literature as compound 3j) is a small molecule inhibitor belonging to the pyrimidine class of compounds, which are frequently used as scaffolds for kinase inhibitors. [3][4][5]

Table 1: Chemical and Physical Properties of Vegfr-2-IN-45



Property	Value	Source(s)
IUPAC Name	Not explicitly available in search results. Structure suggests a disubstituted pyrimidine core.	N/A
Synonyms	VEGFR-2-IN-45, compound 3j	[5]
Molecular Formula	C <sub>18</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> (Isomeric with similar inhibitors)	[6]
Molecular Weight	310.35 g/mol (Based on isomeric formula)	[6][7]
Appearance	Assumed to be a solid powder.	N/A
Solubility	Expected to be soluble in organic solvents like DMSO. Aqueous solubility may be enhanced in salt form.[8][9]	N/A

## **Biological Activity and Quantitative Data**

**Vegfr-2-IN-45** is a potent inhibitor of the VEGFR-2 tyrosine kinase. Its primary mechanism of action is the competitive inhibition at the ATP-binding site of the kinase domain, which blocks the autophosphorylation of the receptor and subsequent downstream signaling.[2]

Table 2: In Vitro Inhibitory Activity of Vegfr-2-IN-45

Target	Assay Type	IC <sub>50</sub> Value	Biological Context	Source(s)
VEGFR-2	Biochemical Kinase Assay	0.2 μΜ	Direct inhibition of purified enzyme activity.	[5]

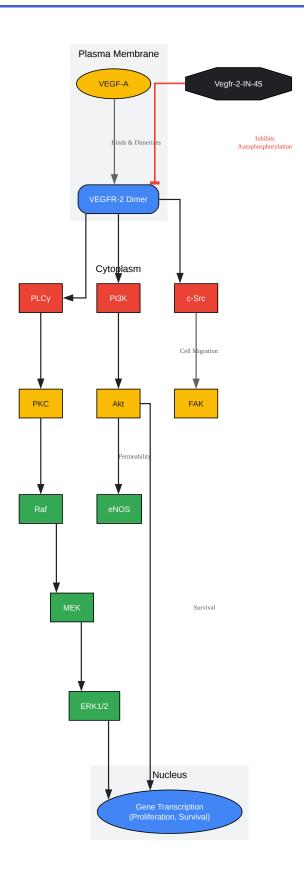
 $IC_{50}$  (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.



## **VEGFR-2 Signaling Pathway**

VEGF-A binding to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[10][11] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability—hallmarks of angiogenesis.[10][12][13][14] **Vegfr-2-IN-45** blocks these processes by preventing the initial kinase activation.





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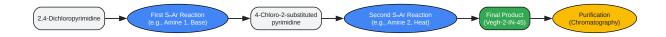
Caption: VEGFR-2 signaling cascade and the point of inhibition by Vegfr-2-IN-45.



## **Experimental Protocols**

The following sections detail representative methodologies for the synthesis and evaluation of pyrimidine-based VEGFR-2 inhibitors like **Vegfr-2-IN-45**.

The synthesis of 2,4-disubstituted pyrimidine kinase inhibitors often involves a sequential nucleophilic aromatic substitution ( $S_nAr$ ) on a dihalopyrimidine core.[15][16]



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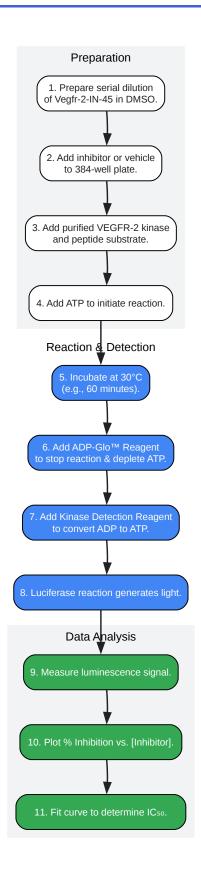
Caption: General synthetic workflow for 2,4-disubstituted pyrimidine inhibitors.

#### Methodology:

- First Substitution: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), one equivalent of the first amine and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction is typically stirred at room temperature until completion, selectively substituting the more reactive chlorine at the C4 position.[15]
- Second Substitution: The second amine is added to the reaction mixture containing the 4chloro-2-substituted pyrimidine intermediate. The reaction is then heated to drive the substitution at the less reactive C2 position.
- Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated via extraction. The crude product is then purified using column chromatography to yield the final compound.[15]

This protocol outlines a common method to determine the IC<sub>50</sub> value of an inhibitor against a purified kinase by measuring the amount of ADP produced.[17]





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### References

- 1. mdpi.com [mdpi.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vegf receptor 2 kinase inhibitor I | C18H18N2O3 | CID 6419834 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]



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